molecular formula C9H10N4O2 B14241063 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide CAS No. 215535-58-3

1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide

Cat. No.: B14241063
CAS No.: 215535-58-3
M. Wt: 206.20 g/mol
InChI Key: NWSLANWZVFGEIT-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide is a chemical compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a benzotriazine ring system with an amine group at the 3-position and an N-ethyl substitution, along with two oxygen atoms at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide typically involves the following steps:

    Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-nitroaniline derivatives, under acidic or basic conditions.

    Introduction of the Amine Group: The amine group at the 3-position can be introduced via nucleophilic substitution reactions.

    N-Ethyl Substitution: The N-ethyl group is usually introduced through alkylation reactions using ethyl halides or ethyl sulfonates.

    Oxidation: The final step involves the oxidation of the benzotriazine ring to introduce the 1,4-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the parent benzotriazine.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the amine and N-ethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various substituted benzotriazine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer agents and other pharmaceuticals.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

    Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide involves its interaction with cellular components under hypoxic conditions. The compound undergoes bioreductive activation, leading to the formation of reactive intermediates that can cause DNA damage and cell death. This mechanism is particularly useful in targeting hypoxic tumor cells in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Tirapazamine: A well-known hypoxia-selective cytotoxin with a similar benzotriazine structure.

    3-Amino-1,2,4-benzotriazine-1,4-dioxide: Another compound with similar structural features and biological activity.

Uniqueness

1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide is unique due to its specific N-ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and cellular uptake, making it a valuable compound for various applications.

Properties

CAS No.

215535-58-3

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

N-ethyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C9H10N4O2/c1-2-10-9-11-13(15)8-6-4-3-5-7(8)12(9)14/h3-6H,2H2,1H3,(H,10,11)

InChI Key

NWSLANWZVFGEIT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-]

Origin of Product

United States

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